molecular formula C8H5Cl2N3O2 B1452614 Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1053656-37-3

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1452614
M. Wt: 246.05 g/mol
InChI Key: LCMDZGZZFUIKJQ-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1053656-37-3 . It has a molecular formula of C8H5Cl2N3O2 .


Molecular Structure Analysis

The InChI code for Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C8H5Cl2N3O2/c1-15-8(14)4-3-11-13-6(10)2-5(9)12-7(4)13/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate has a molecular weight of 246.05 . It is a solid at room temperature . Its density is 1.68 , and it has a predicted pKa of -3.10±0.40 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One study explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 5-amino-1H-pyrazole-4-carboxylate. This process involved the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, followed by its reaction with POCl3 to yield a highly reactive chloro derivative. This derivative was then reacted with various reagents to produce substituted derivatives, demonstrating a method for synthesizing complex pyrazolo[1,5-a]pyrimidine derivatives with potential biological activity (Drev et al., 2014).

Green Synthesis Approaches

Another research highlighted a green synthesis approach for producing methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6] pyrano[2,3-d] pyrimidine-3-carboxylate derivatives. This one-pot, four-component reaction, catalyzed by L-proline, offered a metal-free, high-yield, and environmentally friendly method for generating pyrano pyrimidine carboxylate derivatives, marking a step forward in sustainable chemical synthesis (Yadav et al., 2021).

Fluorescent Molecules and Potential Pharmacological Properties

The study on the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones revealed novel fluorescent molecules with enhanced fluorescence intensity compared to their methyl analogs. This discovery opens up possibilities for using these compounds as fluorophores in various biological and chemical applications, showcasing the potential of methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives in the development of new diagnostic tools and therapeutic agents (Wu et al., 2006).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents demonstrated the synthesis of compounds with significant cytotoxic and 5-lipoxygenase inhibition activities. This study underscores the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment and inflammation management, further illustrating the importance of methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate in medicinal chemistry (Rahmouni et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, suggesting measures to prevent exposure and manage risks .

properties

IUPAC Name

methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-8(14)4-3-11-13-6(10)2-5(9)12-7(4)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDZGZZFUIKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70916624
Record name Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

1053656-37-3, 940284-55-9
Record name Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70916624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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